3,5-Dinitrobenzoic acid
Overview
Description
3,5-Dinitrobenzoic acid is an organic compound with the chemical formula C₇H₄N₂O₆. It is a yellow or colorless crystalline solid that is primarily used in the identification of various organic substances, especially alcohols, by derivatization. This compound is also known for its role as a corrosion inhibitor and its applications in photography .
Mechanism of Action
Target of Action
3,5-Dinitrobenzoic acid is primarily used to identify various organic substances, especially alcohols . It reacts with these substances in the presence of sulfuric acid to form a derivative . Therefore, the primary targets of this compound are organic substances, particularly alcohols .
Mode of Action
The compound interacts with its targets (organic substances) through a process known as derivatization . In this process, the substance to be analyzed is reacted with this compound in the presence of sulfuric acid to form a derivative . This derivative is then used for further analysis .
Biochemical Pathways
It’s known that the compound plays a role in the identification of alcohols and other organic substances through derivatization . The resulting derivatives can then be analyzed to provide information about the original substance .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the formation of a derivative that can be used for further analysis . For instance, alcohols can be identified by the melting point of their esters with this compound . This method is also applicable to a large number of amines .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s solubility can affect its ability to interact with its targets . Additionally, the presence of sulfuric acid is necessary for the compound to react with organic substances and form a derivative . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals and the compound’s solubility .
Biochemical Analysis
Biochemical Properties
3,5-Dinitrobenzoic acid is known for its role in biochemical reactions, particularly in the identification of various organic substances, especially alcohols, by derivatization . The substance to be analyzed is reacted with this compound in the presence of sulfuric acid to form a derivative . This method is also applicable to a large number of amines .
Cellular Effects
It is known that the compound can have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. It is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine
Temporal Effects in Laboratory Settings
It is known that the compound has good thermostability .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is typically synthesized through the nitration of benzoic acid. The process involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at temperatures between 80°C and 135°C. .
Industrial Production Methods: Industrially, the nitration process is similar but optimized for larger scales.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Esterification: Sulfuric acid is often used as a catalyst for esterification reactions.
Major Products Formed:
Reduction: 3,5-Diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3,5-Dinitrobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar to 3,5-dinitrobenzoic acid but with only one nitro group.
3-Nitrobenzoic Acid: Another related compound with a single nitro group.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly increase its acidity and reactivity compared to its mono-nitro counterparts. This makes it particularly useful in forming derivatives with higher melting points, aiding in the identification and characterization of various organic substances .
Properties
IUPAC Name |
3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWYYJYRVSBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57542-56-0 (silver salt) | |
Record name | 3,5-Dinitrobenzoic acid | |
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DSSTOX Substance ID |
DTXSID7059195 | |
Record name | 3,5-Dinitrobenzoic acid | |
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Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,5-Dinitrobenzoic acid | |
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Vapor Pressure |
0.00000141 [mmHg] | |
Record name | 3,5-Dinitrobenzoic acid | |
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CAS No. |
99-34-3 | |
Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-DINITROBENZOIC ACID | |
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Record name | Benzoic acid, 3,5-dinitro- | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-dinitrobenzoic acid | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-DINITROBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-DNBA?
A1: The molecular formula of 3,5-DNBA is C₇H₄N₂O₆, and its molecular weight is 212.12 g/mol.
Q2: How can I spectroscopically characterize 3,5-DNBA?
A2: 3,5-DNBA can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups like carboxyl (-COOH) and nitro (-NO₂) groups. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of 3,5-DNBA molecules in solution. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the concentration of 3,5-DNBA in solution. [, ]
Q3: Is 3,5-DNBA soluble in supercritical carbon dioxide?
A: While 3,5-DNBA exhibits limited solubility in pure supercritical carbon dioxide, the addition of cosolvents like ethanol, ethyl acetate, n-propanol, or ethylene glycol significantly enhances its solubility. []
Q4: Does 3,5-DNBA exhibit polymorphism?
A: Yes, 3,5-DNBA exhibits polymorphism. Research has identified two centrosymmetric polymorphic forms. Interestingly, commercially available 3,5-DNBA powder displays second harmonic generation activity, suggesting the presence of a noncentrosymmetric polymorph likely arising from a 3-nitrobenzoic acid impurity. []
Q5: How does 3,5-DNBA interact in crystal structures?
A: 3,5-DNBA frequently forms cocrystals and salts through hydrogen bonding interactions, particularly with molecules containing amine groups. This interaction typically involves the carboxylic acid group of 3,5-DNBA acting as a hydrogen bond donor. [, , , , , , , , , , ]
Q6: Can you elaborate on the hydrogen bonding patterns observed in 3,5-dinitrobenzamide assemblies?
A: 3,5-Dinitrobenzamide, a derivative of 3,5-DNBA, exhibits diverse hydrogen bonding patterns in supramolecular assemblies. While cyclic hydrogen bonding dominates in complexes with 3,5-DNBA, leading to channel structures, catemeric hydrogen bonds influence the molecular arrangement in assemblies with phenazine, resulting in herringbone-type structures. []
Q7: Can 3,5-DNBA be used as a probe in analytical chemistry?
A: A derivative of 3,5-DNBA, 4-hydroxy-3,5-dinitrobenzoic acid, is suitable as a probe for the indirect detection of anions in capillary zone electrophoresis using light-emitting diode detection. This application leverages its high molar absorptivity and suitable electrophoretic mobility. []
Q8: What are the applications of 3,5-DNBA in the synthesis of energetic materials?
A: 3,5-DNBA serves as a building block in the synthesis of energetic coordination polymers and complexes with azide and imidazole ligands. These materials exhibit promising detonation properties, good thermal stability, and insensitivity to external stimuli, suggesting potential applications as explosives or propellant additives. [, , ]
Q9: Has 3,5-DNBA been utilized in the development of chiral stationary phases?
A: Yes, (R)-1-naphthylglycine coupled with 3,5-DNBA acts as a chiral stationary phase in high-performance liquid chromatography, enabling the enantiomeric separation of beta-blockers like metoprolol and bisoprolol. []
Q10: How does 3,5-DNBA contribute to the degradation of pollutants?
A: A bacterium identified as Comamonas testosteroni A3 has demonstrated the ability to degrade 3,5-DNBA effectively. This bacterium utilizes 3,5-DNBA as its sole carbon source, mineralizing the compound and achieving a degradation rate exceeding 95% within 12 hours. [, ]
Q11: Can the co-aggregation ability of bacteria enhance the degradation of 3,5-DNBA?
A: Yes, research indicates that the co-aggregation of Bacillus cereus G5 with 3,5-DNBA-degrading bacterium Comamonas testosteroni A3 in biofilm reactors significantly enhances the degradation process. The co-aggregation facilitates biofilm formation and immobilizes the degrading bacteria, resulting in faster bioaugmentation and greater resistance to shock loading. []
Q12: Are there any computational chemistry studies related to 3,5-DNBA?
A: Yes, molecular simulations and calculations have been employed to investigate the intermolecular interactions of 3,5-DNBA in various solvents. These studies contribute to a deeper understanding of 3,5-DNBA's nucleation kinetics and crystallization behavior. []
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